![molecular formula C20H22FN5O B2549707 4-(4-fluorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 2034205-09-7](/img/structure/B2549707.png)
4-(4-fluorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide
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Description
4-(4-fluorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H22FN5O and its molecular weight is 367.428. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotensin Receptor Type 2 (NTS2) Modulation
This compound has been identified as a selective nonpeptide NTS2 receptor compound . Neurotensin receptors play crucial roles in various physiological processes, including pain modulation, anxiety, and neuroprotection. Investigating its impact on NTS2 signaling pathways could lead to potential therapeutic applications.
ERK Kinase Inhibition
GDC-0994 (22), an orally bioavailable small molecule inhibitor, selectively targets ERK kinase activity . ERK1/2 (extracellular signal-regulated kinases 1 and 2) are key components of cellular signaling pathways. Inhibition of ERK1/2 has implications for cancer therapy, inflammation, and neurodegenerative diseases.
TrkA Kinase Inhibition
Compound (I) is an inhibitor of TrkA kinase, which is relevant for treating various conditions such as pain, cancer, inflammation, neurodegenerative diseases, and certain infectious diseases . TrkA is a receptor tyrosine kinase involved in neuronal development and maintenance.
properties
IUPAC Name |
4-(4-fluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-13-10-19(25-24-13)26-8-6-17(7-9-26)23-20(27)18-11-15(12-22-18)14-2-4-16(21)5-3-14/h2-5,10-12,17,22H,6-9H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCHDOVOGJLHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |
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